tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
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Overview
Description
tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is characterized by a bicyclic structure that includes an oxabicyclo nonane ring system, which is functionalized with an amino group and a carbamate group. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the following steps:
Formation of the oxabicyclo nonane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the carbamate group: This step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis due to its unique bicyclic structure.
- Employed in the synthesis of complex molecules and natural product analogs .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate: Similar structure but with an oxo group instead of an amino group.
tert-Butyl (9-hydroxy-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate: Contains a hydroxy group instead of an amino group.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOYMZSXZUASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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